3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
The exact mass of the compound this compound is 396.15976871 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-17-2-3-18-19(9-17)24-13-26(21(18)28)12-14-4-6-25(7-5-14)20(27)15-8-16(22)11-23-10-15/h2-3,8-11,13-14H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAANWISKAQPHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural configuration that combines a quinazolinone core with a piperidine and a fluoropyridine moiety, which may influence its biological activity and pharmacological properties.
- Molecular Formula : C21H21FN4O2
- Molecular Weight : 380.4 g/mol
The compound's structure includes several functional groups that contribute to its reactivity and interaction with biological targets. These interactions are crucial for understanding its potential therapeutic effects.
Preliminary studies indicate that this compound may modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This suggests potential applications in treating diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. It is believed to inhibit specific enzymes and receptors involved in cancer progression. For instance, studies have shown that derivatives of similar structures possess significant inhibitory activity against key targets like BRAF(V600E) and EGFR, which are critical in various cancer types.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Its structural characteristics suggest it could interfere with pro-inflammatory signaling pathways, thereby reducing inflammation in various models.
Interaction Studies
To understand the biological activity of this compound better, interaction studies are essential. These typically involve:
- Cell Line Assays : Evaluating cytotoxicity in cancer cell lines.
- Enzyme Inhibition Tests : Assessing the inhibition of specific kinases or receptors.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | Similar quinazolinone core; brominated pyrimidine | Different halogen substituent may influence reactivity and bioactivity |
| 3-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one | Contains cyclopropyl group | Potentially altered pharmacokinetics due to cyclopropyl ring |
| 2-(4-Aminophenylsulfonamido)Acetic Acid | Different core structure but similar piperidine integration | Focused on anti-inflammatory properties rather than quinazolinone activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings. For example:
- Synergistic Effects with Chemotherapy : Research involving the combination of similar quinazolinone derivatives with doxorubicin has shown enhanced cytotoxic effects against breast cancer cell lines, indicating potential for improved treatment regimens.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of compounds structurally related to this compound, demonstrating promising results in tumor reduction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
